[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical with the molecular formula C11H12N2O . It is related to other compounds such as (S)-7-(5-Methylfuran-2-yl)-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine and (5-Methyl-2-furyl)(pyridin-3-yl)methanol .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Diels–Alder reaction . For example, a known procedure involves two steps with commercially available 2-chloro-5-(chloromethyl)thiazole and 2-aminopyridine as starting materials .Scientific Research Applications
Transition Metal Complexation
A study describes the synthesis of a novel, potentially pentadentate amine/imine ligand derived from 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine and formaldehyde, showing its ability to complex with first-row transition metals (Ni2+, Fe2+, Zn2+, Cu2+) in different coordination modes. This highlights its potential application in developing metal-based catalysts or materials with specific magnetic, electronic, or catalytic properties (Schmidt, Wiedemann, & Grohmann, 2011).
Organic Synthesis Methodology
Another research effort focused on the synthesis of 1,5-disubstituted pyrrolidin-2-ones, demonstrating the versatility of pyridine derivatives in nucleophilic substitution reactions. This study may offer insights into novel pathways for synthesizing pyrrolidinone-based compounds with potential pharmaceutical applications (Katritzky, Mehta, He, & Cui, 2000).
Acidity Scale in Nonpolar Media
Research on the acidity constants (pKa) of bases in tetrahydrofuran established an absolute pKa scale in this medium, which is crucial for understanding and predicting the behavior of chemical compounds in nonpolar solvents. This information is vital for designing and conducting reactions involving pyridine derivatives in organic synthesis (Garrido et al., 2006).
Schiff Base Chemistry
The structural characterization of Schiff base derivatives of 4-acylpyrazolone showed the presence of intramolecular hydrogen bonding, influencing the stability and reactivity of these compounds. This work contributes to the understanding of Schiff base chemistry, which is important in catalysis, the synthesis of coordination compounds, and the development of organic materials (Amarasekara, Owereh, Lyssenko, & Timofeeva, 2009).
properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-10-5-6-12(15-10)9-13-8-11-4-2-3-7-14-11;;/h2-7,13H,8-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRHYCIPMKGRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylfuran-2-yl)-N-(pyridin-2-ylmethyl)methanamine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.